Cas no 14802-18-7 (2-phenyl-1h-quinolin-4-one)

2-phenyl-1h-quinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-phenyl-1h-quinolin-4-one
- 1-Azaflavone
- 2-phenyl-4(1H)-quinolone
- 2-phenyl-4-oxohydroquinoline
- 2-Phenyl-4-quinolone
- 2-phenyl-quinolin-4(1H)-one
- 2-phenylquinolin-4-one
- 2-phenylquinolone
- 4(1H)-Quinolinone,2-phenyl
- Yt-1 compound
- 2-phenyl-4(1H)-Quinolinone
- 4(1H)-Quinolinone, 2-phenyl-
- 2-Phenyl-4-quinolone;4-Hydroxy-2-phenylquinoline
- DTXSID80163869
- HMS553F04
- 2-Phenyl-4-hydroxyquinoline
- AKOS009868209
- GNF-PF-4337
- CS-0116848
- NSC-28866
- G31092
- DA-10084
- 4-Quinolinol, 2-phenyl-
- 2-phenylquinolin-4(1h)-one
- 4-Hydroxy-2-phenylquinoline
- DB-009183
- SCHEMBL367268
- InChI=1/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
- 2-Phenyl-4-quinolinol
- CHEMBL277148
- NSC28866
- cid_161091
- AC-20865
- KUC100225N
- SMR000019044
- PD119628
- 14802-18-7
- 2-Phenyl-4(1H)-quinolinone #
- AB-321/11436913
- AKOS000283836
- 7L4
- 1144-20-3
- HMS2357D14
- 2-Phenyl-4-oxy-chinoline
- BCP33169
- SR-01000391113
- MLS000084697
- MFCD00160565
- BDBM48563
- Maybridge1_004160
- NCGC00159760-01
- EN300-626134
- AB00404244-09
- Oprea1_460285
- A803182
- Z445211730
- Q27456740
- 2-phenylquinolin-4-ol
- MLS000737592
- SB70576
- CCG-15202
- AMY2451
- 2-phenyl-quinolin-4-ol
- JGABMVVOXLQCKZ-UHFFFAOYSA-
- SR-01000391113-1
-
- MDL: MFCD00968889
- インチ: InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
- InChIKey: JGABMVVOXLQCKZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2
計算された属性
- せいみつぶんしりょう: 221.08400
- どういたいしつりょう: 221.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.1A^2
じっけんとくせい
- 密度みつど: 1.2g/cm3
- ふってん: 385.3ºC at 760mmHg
- フラッシュポイント: 158.3ºC
- 屈折率: 1.634
- PSA: 32.86000
- LogP: 3.19510
2-phenyl-1h-quinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D121681-10g |
2-PHENYL-1H-QUINOLIN-4-ONE |
14802-18-7 | 95% | 10g |
$1495 | 2024-08-03 | |
eNovation Chemicals LLC | D121681-5g |
2-PHENYL-1H-QUINOLIN-4-ONE |
14802-18-7 | 95% | 5g |
$995 | 2025-02-28 | |
eNovation Chemicals LLC | D121681-2.5g |
2-PHENYL-1H-QUINOLIN-4-ONE |
14802-18-7 | 95% | 2.5g |
$685 | 2024-08-03 | |
eNovation Chemicals LLC | D121681-2.5g |
2-PHENYL-1H-QUINOLIN-4-ONE |
14802-18-7 | 95% | 2.5g |
$685 | 2025-02-25 | |
eNovation Chemicals LLC | D121681-5g |
2-PHENYL-1H-QUINOLIN-4-ONE |
14802-18-7 | 95% | 5g |
$995 | 2024-08-03 | |
eNovation Chemicals LLC | D121681-10g |
2-PHENYL-1H-QUINOLIN-4-ONE |
14802-18-7 | 95% | 10g |
$1495 | 2025-02-25 | |
eNovation Chemicals LLC | D121681-10g |
2-PHENYL-1H-QUINOLIN-4-ONE |
14802-18-7 | 95% | 10g |
$1495 | 2025-02-28 | |
eNovation Chemicals LLC | D121681-5g |
2-PHENYL-1H-QUINOLIN-4-ONE |
14802-18-7 | 95% | 5g |
$995 | 2025-02-25 | |
eNovation Chemicals LLC | D121681-2.5g |
2-PHENYL-1H-QUINOLIN-4-ONE |
14802-18-7 | 95% | 2.5g |
$685 | 2025-02-28 |
2-phenyl-1h-quinolin-4-one 関連文献
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Andrea Kurzwernhart,Wolfgang Kandioller,éva A. Enyedy,Maria Novak,Michael A. Jakupec,Bernhard K. Keppler,Christian G. Hartinger Dalton Trans. 2013 42 6193
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2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a reviewIlili Dine,Endale Mulugeta,Yadessa Melaku,Melis Belete RSC Adv. 2023 13 8657
-
3. Production of 3- benzoyl-2,1-benzisoxazoles,2-phenyl-4H-3,1-benzoxazin-4-ones, and novel quinolinone derivatives from 2-phenylquinolin-4(1H)-ones and sodium dichloroisocyanurateBenjamin Staskun,Theodorus van Es J. Chem. Soc. Perkin Trans. 1 1993 511
-
Manish Kumar Mehra,Mukund P. Tantak,V. Arun,Indresh Kumar,Dalip Kumar Org. Biomol. Chem. 2017 15 4956
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Mariia Miliutina,Anton Ivanov,Syeda Abida Ejaz,Jamshed Iqbal,Alexander Villinger,Viktor O. Iaroshenko,Peter Langer RSC Adv. 2015 5 60054
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Haojie Ma,Cui Guo,Zhenzhen Zhan,Guoqiang Lu,YiXin Zhang,Xinliang Luo,XinFeng Cui,Guosheng Huang New J. Chem. 2017 41 5280
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Bitan Sardar,Debjyoti Pal,Rajashri Sarmah,Dipankar Srimani Chem. Commun. 2023 59 9267
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Ajjampura C. Vinayaka,Maralinganadoddi P. Sadashiva,Xianzhu Wu,Sergei S. Biryukov,José A. Stoute,Kanchugarakoppal S. Rangappa,D. Channe Gowda Org. Biomol. Chem. 2014 12 8555
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9. Reaction of 2,3-epoxy-3-(2-nitrophenyl)propiophenone(2-nitrochalcone epoxide) with hydrogen chlorideIan P. Sword J. Chem. Soc. C 1971 820
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Ritu,Sharvan Kumar,Parul Chauhan,Nidhi Jain Org. Biomol. Chem. 2021 19 4585
2-phenyl-1h-quinolin-4-oneに関する追加情報
Exploring the Versatile Applications and Properties of 2-Phenyl-1H-quinolin-4-one (CAS No. 14802-18-7)
2-Phenyl-1H-quinolin-4-one (CAS No. 14802-18-7) is a fascinating heterocyclic compound that has garnered significant attention in both academic and industrial research. This compound, also known as 2-phenylquinolin-4(1H)-one, belongs to the quinoline family, which is renowned for its diverse biological activities and applications in material science. Its unique molecular structure, featuring a phenyl group attached to the quinoline backbone, makes it a valuable intermediate in organic synthesis and pharmaceutical development.
The chemical properties of 2-Phenyl-1H-quinolin-4-one are characterized by its moderate solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point typically ranges between 200-220°C, depending on the purity and crystalline form. The compound exhibits fluorescence under UV light, a property that has been exploited in the development of fluorescent probes and optical materials. Researchers have also explored its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions.
One of the most exciting applications of 2-Phenyl-1H-quinolin-4-one lies in the field of medicinal chemistry. Recent studies have highlighted its role as a scaffold for drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The quinoline core is a common motif in many FDA-approved drugs, and the addition of a phenyl group at the 2-position enhances its pharmacological profile. For instance, derivatives of this compound have shown promising activity against kinase enzymes, which are often targeted in cancer therapy.
In addition to its pharmaceutical applications, 2-Phenyl-1H-quinolin-4-one has found use in material science. Its ability to absorb and emit light makes it a candidate for organic light-emitting diodes (OLEDs) and solar cells. Researchers are also investigating its potential in supramolecular chemistry, where it can serve as a building block for self-assembling structures. The compound's stability and tunable electronic properties make it a versatile tool for designing advanced materials.
The synthesis of 2-Phenyl-1H-quinolin-4-one typically involves the condensation of 2-aminobenzophenone with a suitable carbonyl compound, followed by cyclization. Various synthetic routes have been reported, including microwave-assisted synthesis and catalytic methods, which improve yield and reduce reaction time. Green chemistry approaches, such as using biocatalysts or recyclable solvents, are also being explored to make the process more sustainable.
From a commercial perspective, the demand for 2-Phenyl-1H-quinolin-4-one is steadily increasing, driven by its applications in pharmaceuticals, agrochemicals, and advanced materials. Suppliers and manufacturers are focusing on high-purity grades to meet the stringent requirements of research and industrial applications. The compound is available in various forms, including powder and crystalline, with custom synthesis options for specialized needs.
For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 2-Phenyl-1H-quinolin-4-one is crucial for optimizing its applications. Computational chemistry tools, such as molecular docking and density functional theory (DFT) calculations, are being employed to predict its interactions with biological targets and materials. These insights are paving the way for the design of next-generation quinoline-based compounds with enhanced properties.
In conclusion, 2-Phenyl-1H-quinolin-4-one (CAS No. 14802-18-7) is a multifaceted compound with immense potential across various scientific disciplines. Its unique chemical properties, coupled with its broad applicability, make it a subject of ongoing research and development. Whether in drug discovery, material science, or green chemistry, this compound continues to inspire innovation and drive progress in the chemical sciences.
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